tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate
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Overview
Description
tert-Butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propenyl chain with a methylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and a suitable propenyl precursor.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Catalysts and Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is reacted with the propenyl precursor in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the propenyl group.
Reduction: Reduction reactions may target the carbamate or methylcarbamoyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the propenyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines, and other nucleophilic species.
Major Products
Oxidation: Formation of epoxides or aldehydes depending on the reaction conditions.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
Protecting Group: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential in the development of new pharmaceuticals.
Prodrug Design: Employed in the design of prodrugs to improve the bioavailability of active compounds.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Agricultural Chemicals: Potential application in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways through inhibition or activation of target proteins.
Binding: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group in organic synthesis.
N-Boc-protected amines: Commonly used in peptide synthesis and other organic transformations.
Methylcarbamoyl derivatives: Compounds with similar functional groups used in medicinal chemistry.
Uniqueness
Structural Complexity: The presence of both tert-butyl carbamate and methylcarbamoyl groups provides unique reactivity and stability.
Versatility: Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry.
This detailed overview highlights the significance of tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate in various fields, from organic synthesis to potential pharmaceutical applications
Properties
IUPAC Name |
tert-butyl N-[(E)-4-(methylamino)-4-oxobut-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-6H,7H2,1-4H3,(H,11,13)(H,12,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOFMRROXYQMB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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